3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Catalog No.
S8207584
CAS No.
M.F
C18H29N3O2
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrro...

Product Name

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

IUPAC Name

benzyl 3-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H29N3O2/c1-15(2)20(11-9-19)12-17-8-10-21(13-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3

InChI Key

WDHRGEWDXNMEDH-UHFFFAOYSA-N

SMILES

CC(C)N(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)N(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol. This compound is notable for its structural features, which include a pyrrolidine ring and an aminoethyl side chain, making it a focus of interest in various research fields, particularly in medicinal chemistry. The compound is often utilized in studies due to its potential biological activities and applications in drug development .

The chemical reactivity of 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can be attributed to its functional groups. The carboxylic acid moiety can participate in esterification reactions, while the amine groups can engage in nucleophilic substitutions. Additionally, the benzyl ester can undergo hydrolysis under acidic or basic conditions, leading to the release of benzyl alcohol and the corresponding carboxylic acid. These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry .

The synthesis of 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step synthetic pathways. One common method includes:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors, a pyrrolidine ring is formed through cyclization reactions.
  • Introduction of Amino Groups: The aminoethyl and isopropylamino groups are introduced via nucleophilic substitution reactions.
  • Esterification: The final step involves esterification of the carboxylic acid with benzyl alcohol to yield the desired benzyl ester.

This multi-step synthesis allows for the precise control of stereochemistry and functional group orientation, which are crucial for the compound's biological activity .

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has several applications:

  • Pharmaceutical Research: Its potential as a neuroactive compound makes it valuable in developing treatments for neurological disorders.
  • Chemical Biology: It serves as a tool compound for studying receptor interactions and cellular signaling pathways.
  • Synthetic Chemistry: The compound can be used as an intermediate in synthesizing more complex molecules or pharmaceuticals .

Interaction studies involving 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Preliminary data suggest that it may interact with serotonin and dopamine receptors, which could explain its potential therapeutic effects. Detailed pharmacological profiling is required to characterize these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, including:

Compound NameMolecular FormulaNotable Features
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterC15H23N3O2Contains methyl instead of isopropyl group
3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterC15H23N3O2Ethyl group variation affecting activity
3-{[(2-Amino-propyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterC16H25N3O2Propyl variant impacting pharmacokinetics

These compounds differ primarily in their side chain configurations, which can significantly influence their biological activity and pharmacological profiles. The unique combination of functional groups in 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester may confer distinct properties that warrant further investigation .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

319.22597718 g/mol

Monoisotopic Mass

319.22597718 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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